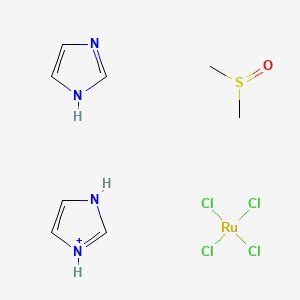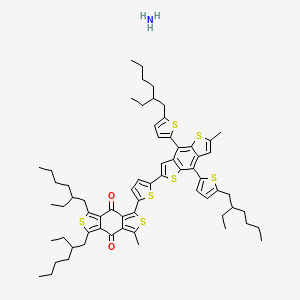
Pbdb-T
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
PBDB-T 通常通过直接芳基化缩聚反应合成。该方法涉及在特定条件下使用钯催化剂偶联单体。反应条件通常包括使用甲苯等溶剂和碳酸钾等碱。 聚合过程在高温下进行,以确保反应完全 .
在工业生产中,this compound 的合成涉及大型聚合反应器,其中单体在受控条件下混合反应。 然后通过沉淀和洗涤纯化聚合物,以除去任何未反应的单体和副产物 .
化学反应分析
PBDB-T 经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物取决于所用条件和试剂 .
例如,在氧化反应中,this compound 可以形成具有改变的电子性质的氧化衍生物。在还原反应中,聚合物可以被还原以形成不同的共轭结构。 取代反应通常涉及替换聚合物主链上的特定官能团,从而形成具有独特性质的新衍生物 .
科学研究应用
PBDB-T 具有广泛的科学研究应用,特别是在有机光伏领域。它用作体异质结太阳能电池中的供体材料,在其中与受体材料混合以形成太阳能电池的活性层。 这种组合可以实现有效的电荷分离和传输,从而导致高功率转换效率 .
除了在太阳能电池中的应用外,this compound 还被用于有机发光二极管 (OLED) 和有机场效应晶体管 (OFET) 的应用。
作用机制
PBDB-T 在有机光伏中的作用机制涉及光吸收,这会产生激子(电子-空穴对)。然后这些激子迁移到供体-受体界面,在那里它们解离成自由电荷载流子(电子和空穴)。电子通过受体材料传输,而空穴通过 this compound 聚合物传输。 此过程导致电流的产生 .
相似化合物的比较
PBDB-T 通常与其他共轭聚合物(如 PTB7 和 PM6)进行比较。这些聚合物具有相似的结构和电子性质,但在其特定的官能团和侧链方面有所不同。 例如,PTB7 具有类似的共轭主链,但不同的侧链,这会影响其溶解度和电子性质 .
与 PTB7 和 PM6 相比,this compound 在有机光伏应用中表现出更高的功率转换效率和更好的稳定性。 其电子性质和结构特征的独特组合使其成为高性能太阳能电池的首选 .
与 this compound 相似的化合物包括:
- PTB7
- PM6
- This compound-SF
属性
分子式 |
C66H85NO2S7 |
|---|---|
分子量 |
1148.9 g/mol |
IUPAC 名称 |
azane;7-[5-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-6-methylthieno[2,3-f][1]benzothiol-2-yl]thiophen-2-yl]-1,3-bis(2-ethylhexyl)-5-methylthieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C66H82O2S7.H3N/c1-11-19-23-41(15-5)34-45-27-29-50(71-45)57-47-33-39(9)69-64(47)58(51-30-28-46(72-51)35-42(16-6)24-20-12-2)48-38-53(75-65(48)57)49-31-32-52(73-49)66-61-56(40(10)70-66)62(67)59-54(36-43(17-7)25-21-13-3)74-55(60(59)63(61)68)37-44(18-8)26-22-14-4;/h27-33,38,41-44H,11-26,34-37H2,1-10H3;1H3 |
InChI 键 |
PBUZKCGMLUAKFN-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC=C(S5)C6=C7C(=C(S6)C)C(=O)C8=C(SC(=C8C7=O)CC(CC)CCCC)CC(CC)CCCC)C9=CC=C(S9)CC(CC)CCCC)C.N |
相关CAS编号 |
1415929-80-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide](/img/structure/B11937348.png)
![propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11937349.png)
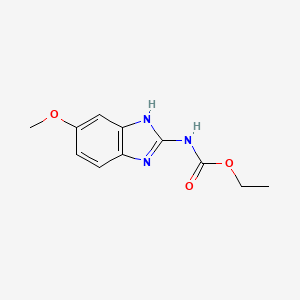
![Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11937360.png)
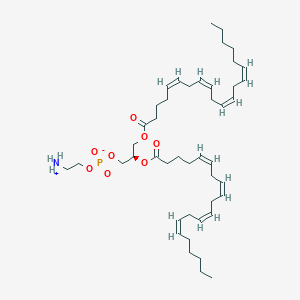
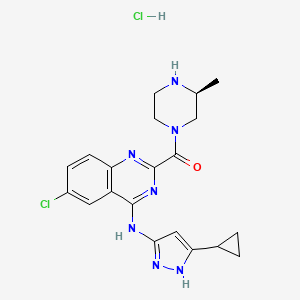
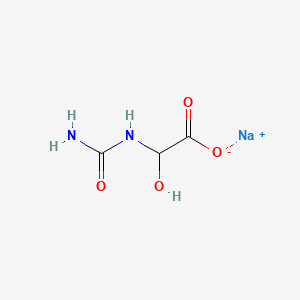
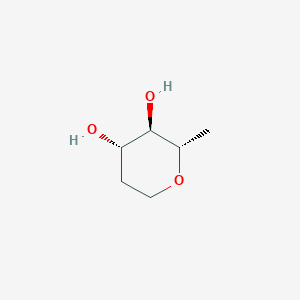
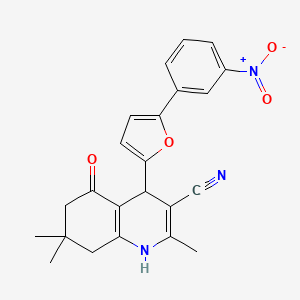
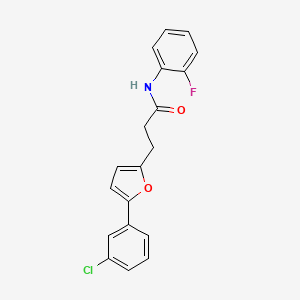
![(Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide](/img/structure/B11937395.png)
![(1E)-1-phenylethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11937398.png)
